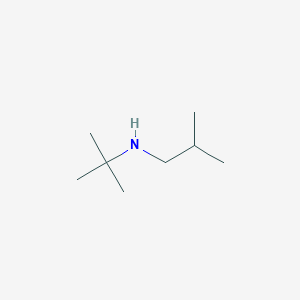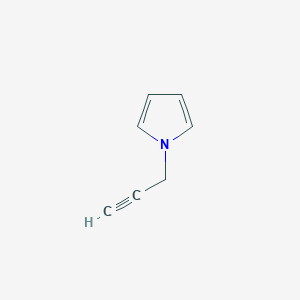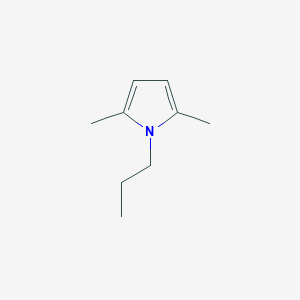
2,3-Dimethoxy-2,3-dimethylbutane
Vue d'ensemble
Description
2,3-Dimethoxy-2,3-dimethylbutane is a chemical compound with the formula C8H18O2 . It is also known as Pinacol dimethyl ether . It is used in laboratory chemicals and for the manufacture of substances, as well as in scientific research and development .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxy-2,3-dimethylbutane contains a total of 27 bonds, including 9 non-H bonds, 3 rotatable bonds, and 2 aliphatic ethers .Applications De Recherche Scientifique
Kinetics and Mechanisms of Decomposition
The kinetics of thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, closely related to 2,3-dimethoxy-2,3-dimethylbutane, have been extensively studied. Using density functional theory and transition state theories, researchers have determined the most favorable decomposition processes and products under varying conditions. This research provides insights into the behavior of such compounds under thermal stress (Shiroudi & Zahedi, 2016).
Applications in Catalysis
Innovative applications in catalysis, specifically in the dehydrogenation of 2,3-dimethylbutane, have been achieved using bimetallic catalysts. This research opens doors for selective conversion processes in industrial chemistry (Rougé et al., 2019).
Superior Solvents for Lithium-Oxygen Batteries
2,3-Dimethoxy-2,3-dimethylbutane has been identified as a superior solvent for lithium-oxygen batteries. Its lack of α-H-atoms reduces the major decomposition pathway in these devices, indicating its potential for improving battery efficiency and longevity (Jaskulska et al., 2017).
Radiolysis and Hydrogenolysis Studies
Studies on the gamma radiolysis of liquid 2,3-dimethylbutane provide insights into the behavior of such hydrocarbons under radiation. This research has implications for understanding the stability and decomposition pathways of hydrocarbons in extreme conditions (Castello et al., 1974). Additionally, research on the hydrogenolysis of 2,3-dimethylbutane over various supported catalysts contributes to the understanding of hydrocarbon reactions on metallic surfaces, which is crucial in industrial chemical processes (Machiels, 1979).
Thermodynamic Properties and Phase Changes
The calorimetric study of 2,3-dimethylbutane explores its phase changes and thermodynamic properties. This research is significant in understanding the material's behavior in different states and temperatures, which is essential in various industrial and scientific applications (Adachi et al., 1971).
Polymerization and Isomerism
Research into the postirradiation polymerization of 2,3-dimethylbutadiene highlights the possibilities of creating polymers under specific conditions, which can have applications in materials science (Miyata et al., 1977). Additionally, studies on rotational isomerism in derivatives of 2,3-dimethylbutane provide insights into the molecular behavior and potential applications in stereochemistry (Tan et al., 1984).
Safety and Hazards
2,3-Dimethoxy-2,3-dimethylbutane is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, and using only outdoors or in a well-ventilated area . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Propriétés
IUPAC Name |
2,3-dimethoxy-2,3-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-7(2,9-5)8(3,4)10-6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSDBHMEFNIHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209750 | |
| Record name | Pinacol dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6091-59-4 | |
| Record name | Pinacol dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinacol dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PINACOL DIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFF75UDW3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,3-Dimethoxy-2,3-dimethylbutane considered a superior solvent for lithium-oxygen batteries?
A1: 2,3-Dimethoxy-2,3-dimethylbutane lacks α-hydrogen atoms []. This structural feature is significant because it prevents a major decomposition pathway that plagues traditional electrolytes in lithium-oxygen batteries. Traditional electrolytes often decompose through reactions involving the α-hydrogen atoms, leading to poor battery performance.
Q2: How is 2,3-Dimethoxy-2,3-dimethylbutane synthesized?
A2: An improved synthesis method involves a Williamson ether synthesis []. This reaction utilizes pinacol and methyl iodide as starting materials. The key to achieving a successful double alkylation in this synthesis is the use of methyl lithium as the base.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















